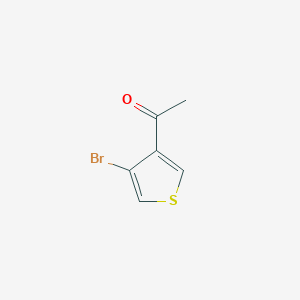

1-(4-Bromothiophen-3-yl)ethanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-bromothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDRRISTDUJCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574218 | |

| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35717-24-9 | |

| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies

Direct Synthesis Approaches for 1-(4-Bromothiophen-3-yl)ethanone

Acylation of a bromothiophene precursor is a common and effective method for the synthesis of this compound. This typically involves the reaction of 3-bromothiophene (B43185) with an acylating agent in the presence of a Lewis acid catalyst. google.comgoogle.com The choice of acylating agent and catalyst can significantly influence the regioselectivity and yield of the reaction.

For instance, the Friedel-Crafts acylation of 3-bromothiophene with acetyl chloride or acetic anhydride (B1165640), catalyzed by aluminum chloride, can lead to the formation of the desired product. researchgate.net However, the regiochemistry of this reaction can be complex, as acylation can occur at either the 2- or 5-position of the thiophene (B33073) ring. echemi.com The directing effect of the bromine atom at the 3-position generally favors substitution at the 2- and 5-positions. Achieving high selectivity for the 4-position (to yield the desired isomer) can be challenging and may require careful optimization of reaction conditions.

| Reactant | Acylating Agent | Catalyst | Product | Reference |

| 3-Bromothiophene | Acetyl Chloride | Aluminum Chloride | This compound (and isomers) | researchgate.net |

| 3-Bromothiophene | Acetic Anhydride | Aluminum Chloride | This compound (and isomers) | researchgate.net |

This table illustrates common reagents used in the acylation of 3-bromothiophene.

An alternative strategy involves the bromination of a thiophene-substituted acetophenone (B1666503), such as 3-acetylthiophene. This approach introduces the bromine atom at a later stage of the synthesis. The regioselectivity of the bromination reaction is crucial for obtaining the desired 4-bromo isomer.

Direct bromination of 3-acetylthiophene can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid. researchgate.netresearchgate.net The acetyl group at the 3-position is a deactivating group, which can influence the position of electrophilic substitution. Careful control of the reaction conditions, including temperature and solvent, is necessary to favor bromination at the 4-position.

| Starting Material | Brominating Agent | Solvent | Product | Reference |

| 3-Acetylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid | This compound | researchgate.net |

| 3-Acetylthiophene | Bromine (Br2) | Acetic Acid | This compound | researchgate.net |

This table showcases common methods for the bromination of 3-acetylthiophene.

Beyond direct acylation and bromination, other chemical transformations can lead to the formation of thiophenic ethanones. These can include multi-step sequences that build the thiophene ring with the desired substitution pattern already in place. For example, cyclization reactions of appropriately functionalized acyclic precursors can provide a regioselective route to substituted thiophenes. nih.govmdpi.com While not a direct synthesis of this compound from simple thiophene precursors, these methods can be highly effective for accessing complex substitution patterns with high control.

Comparative Analysis of Synthetic Routes for Related Brominated Thiophene Ketones

The synthesis of brominated thiophene ketones is a broad area of research, with various methods developed to control the position of both the bromine and the ketone functionalities.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and is widely applied to thiophenes. researchgate.netacs.org The regioselectivity of this reaction on substituted thiophenes is a key consideration. For thiophene itself, acylation occurs preferentially at the 2-position due to the greater stabilization of the cationic intermediate. echemi.com When a substituent is present, its electronic and steric properties dictate the position of further substitution.

In the context of brominated thiophenes, the position of the bromine atom significantly influences the outcome of acylation. For example, acylation of 2-bromothiophene generally directs the incoming acyl group to the 5-position.

Achieving high regioselectivity is a primary goal in the synthesis of substituted thiophenes. researchgate.net The inherent reactivity of the thiophene ring, with the 2- and 5-positions being more activated towards electrophilic substitution than the 3- and 4-positions, presents a challenge when specific substitution patterns are desired. pharmaguideline.com

Strategies to overcome these regiochemical challenges include the use of blocking groups, directed metalation-functionalization sequences, and the construction of the thiophene ring from acyclic precursors with the desired substituents already in place. organic-chemistry.org For instance, lithiation of a bromothiophene followed by quenching with an electrophile can provide access to specific isomers that are difficult to obtain through direct electrophilic substitution.

Sustainable and Green Chemistry Aspects in Synthesis

The synthesis of this compound, while crucial for various applications, has traditionally relied on methods that are not environmentally benign. The pursuit of sustainable and green chemistry principles has led to the exploration of alternative synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. This section delves into the green chemistry aspects of synthesizing this important compound, comparing traditional methods with more sustainable alternatives.

A common and historical method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation . In a typical procedure, 3-bromothiophene would be reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.commasterorganicchemistry.com While effective, this method suffers from several environmental drawbacks. The reaction requires stoichiometric amounts of the AlCl₃ catalyst, which is difficult to handle due to its moisture sensitivity and generates a significant amount of aluminum-containing waste that can be problematic to dispose of. nih.gov The workup procedure often involves quenching with water, leading to the formation of corrosive hydrogen chloride gas. nih.gov Furthermore, the reaction is typically carried out in chlorinated solvents, which are themselves environmentally hazardous. nih.gov

In response to these challenges, significant research has been directed towards developing greener alternatives for the Friedel-Crafts acylation of thiophenes. These approaches focus on several key areas of green chemistry: the use of reusable solid acid catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

Solid Acid Catalysts: A promising green alternative to traditional Lewis acids is the use of solid acid catalysts, such as zeolites. researchgate.net Zeolites are microporous aluminosilicates that can be easily recovered from the reaction mixture by simple filtration and can be regenerated and reused multiple times, significantly reducing waste. researchgate.net For instance, research on the acylation of thiophene using a zeolite molecular sieve (C25) as a catalyst with acetic anhydride as the acylating agent has shown high conversion rates under solvent-free conditions. researchgate.net This method not only eliminates the need for hazardous Lewis acids but also allows for the recovery and potential reuse of the acetic acid byproduct. researchgate.net

Alternative Green Catalysts: Other metal salts have been investigated as more environmentally friendly catalysts. Bismuth triflate (Bi(OTf)₃) has emerged as a highly efficient and water-tolerant Lewis acid catalyst for Friedel-Crafts acylation. ruc.dknih.gov It can be easily recovered and reused, making it a more sustainable option compared to AlCl₃. ruc.dk Similarly, zinc powder has been demonstrated to catalyze the Friedel-Crafts acylation of aromatic compounds under solvent-free conditions with microwave irradiation, offering a non-toxic and inexpensive alternative. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation represents a significant advancement in energy-efficient chemical synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher yields and cleaner reactions. ruc.dk The microwave-assisted Friedel-Crafts acylation of aromatic compounds, including thiophenes, has been successfully demonstrated using catalysts like bismuth triflate and zinc powder, often under solvent-free conditions. ruc.dkorganic-chemistry.org

Solvent-Free and Alternative Solvents: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several greener Friedel-Crafts acylation methods have been developed that operate under solvent-free conditions, where the reactants themselves act as the solvent. organic-chemistry.org This approach significantly reduces the environmental impact of the synthesis. When a solvent is necessary, the use of greener alternatives to chlorinated hydrocarbons is encouraged.

Direct C-H Acylation: A more atom-economical and sustainable long-term strategy is the direct C-H acylation of thiophenes. This method avoids the pre-functionalization of the thiophene ring and directly introduces the acyl group onto a C-H bond. Palladium-catalyzed direct C-H acylation of thiophenes with aldehydes has been shown to be an efficient method for the synthesis of thienyl ketones. researchgate.net This approach reduces the number of synthetic steps and the generation of byproducts, aligning well with the principles of green chemistry. acs.org

The following interactive table summarizes and compares the traditional Friedel-Crafts acylation with greener alternatives for the synthesis of acylated thiophenes, providing a clear overview of the advancements in sustainable chemistry in this area.

| Feature | Conventional Friedel-Crafts Acylation | Greener Alternative: Zeolite Catalyst | Greener Alternative: Bismuth Triflate Catalyst | Greener Alternative: Direct C-H Acylation |

| Catalyst | Aluminum chloride (AlCl₃) google.commasterorganicchemistry.com | Zeolite (e.g., C25) researchgate.net | Bismuth triflate (Bi(OTf)₃) ruc.dknih.gov | Palladium (Pd) catalyst researchgate.net |

| Catalyst Loading | Stoichiometric nih.gov | Catalytic | Catalytic ruc.dk | Catalytic researchgate.net |

| Catalyst Reusability | No | Yes researchgate.net | Yes ruc.dk | Possible with catalyst recovery |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) nih.gov | Solvent-free researchgate.net | Solvent-free or green solvents ruc.dk | Various, can be optimized for greenness |

| Energy Input | Conventional heating | Conventional heating or microwave | Conventional heating or microwave ruc.dk | Conventional heating or microwave researchgate.net |

| Byproducts | Aluminum waste, HCl nih.gov | Acetic acid (reusable) researchgate.net | Minimal catalyst-related waste | Fewer byproducts, higher atom economy |

| Environmental Impact | High | Low | Low | Low |

Chemical Reactivity and Mechanistic Investigations of Organic Transformations

Reactions at the Ketone Functionality

The ketone functional group in 1-(4-bromothiophen-3-yl)ethanone is a versatile site for a variety of organic transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the ability of the adjacent α-protons to be abstracted, enabling condensation reactions.

Condensation reactions involving the carbonyl group of this compound are crucial for the synthesis of more complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction typically proceeds under acidic catalysis. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the amine. Dehydration of the resulting hemiaminal intermediate yields the final imine product. redalyc.org The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. redalyc.orgnih.gov

Various methods can be employed for imine synthesis, including the use of dehydrating agents like molecular sieves or catalysts such as p-toluenesulfonic acid or tris(2,2,2-trifluoroethyl)borate. operachem.comorganic-chemistry.org For instance, reacting a ketone with a primary amine in the presence of a few drops of glacial acetic acid in a solvent like ethanol (B145695) is a common procedure. redalyc.orgresearchgate.netresearchgate.net

Table 1: General Conditions for Imine Formation from Ketones

| Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Ethanol | Reflux, 6h | ~81 | redalyc.org |

| p-Toluenesulfonic Acid | Cyclohexane | Reflux (Dean-Stark) | 95 | operachem.com |

| K₂CO₃ | Toluene | 60°C, overnight | 97 | operachem.com |

| Molecular Sieves (4A) | Anhydrous Ether | Stir, 5h | 82 | operachem.com |

This interactive table summarizes various reported conditions for the synthesis of imines from ketones, which are applicable to this compound.

This compound can serve as the ketone component in the Claisen-Schmidt condensation reaction to produce chalcone (B49325) derivatives. mdpi.comacs.org This base-catalyzed reaction involves the condensation of an enolizable ketone with an aldehyde that lacks α-hydrogens, typically an aromatic aldehyde, to form an α,β-unsaturated ketone. nih.govyoutube.com The reaction is a cornerstone for synthesizing the core structure of flavonoids and isoflavonoids. acs.org

In a typical procedure, the ketone and aldehyde are stirred in a solvent like ethanol in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The base abstracts an α-proton from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield the stable, conjugated chalcone. youtube.com The yields of these reactions are often high, though they can be influenced by the specific substituents on the reactants. mdpi.com

Table 2: Examples of Claisen-Schmidt Condensation Conditions

| Ketone | Aldehyde | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone (B1666503) | Benzaldehyde | NaOH | Ethanol | Room Temp | ~90 | youtube.com |

| 4-Amino Acetophenone | Substituted Aldehydes | - | - | - | Significant | researchgate.net |

| 1,3-Diacetylbenzene | Vanillin | H₂SO₄ | Ethanol | Reflux, 24h | 23 | nih.gov |

This interactive table provides examples of reaction conditions for the Claisen-Schmidt condensation, illustrating the versatility of this method for producing chalcones from various ketones, including this compound.

The chalcone derivatives synthesized from this compound are valuable intermediates for the construction of fused heterocyclic systems. acs.org The α,β-unsaturated ketone moiety in chalcones provides multiple reactive sites for cyclization reactions. For example, chalcones can react with reagents like guanidine (B92328) hydrochloride to form pyrimidine (B1678525) rings. researchgate.net

Another synthetic route involves an initial Claisen-type condensation of this compound with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. nih.gov This yields a 1,3-dicarbonyl intermediate which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to form a pyrazole (B372694) derivative. nih.gov These pyrazole intermediates can be further elaborated, for instance, by N-alkylation with an epoxide followed by an intramolecular ring-opening and cyclization with an amine, leading to the formation of complex fused N-heterocycles like pyrazolodiazepinones. nih.govnih.govktu.edu

The carbonyl group of this compound is intrinsically electrophilic, making it susceptible to attack by a wide array of nucleophiles. academie-sciences.fracademie-sciences.fr This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, which causes a change in hybridization from sp² to sp³. libretexts.org The resulting tetrahedral alkoxide intermediate is then typically protonated in a subsequent step to afford an alcohol. libretexts.org

Unlike nucleophilic substitution, this reaction does not involve a leaving group. libretexts.org The trajectory of the nucleophilic attack is not perpendicular to the C=O bond plane but rather follows a specific angle known as the Bürgi-Dunitz trajectory. academie-sciences.fracademie-sciences.fr If the attacking nucleophile is not a hydride, a new carbon-carbon bond is formed, and a chiral center can be created at the former carbonyl carbon, potentially leading to a racemic mixture of enantiomers. libretexts.orgnih.gov The reactivity of the ketone towards nucleophiles can be enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon. libretexts.org

The ketone functionality of this compound can be converted into various other functional groups. organic-chemistry.orgslideshare.net One of the most common and significant interconversions is the reduction of the ketone to a secondary alcohol. This transformation can be readily achieved using metal hydride reducing agents.

Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this purpose. nih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. Subsequent workup with a protic source protonates the resulting alkoxide to yield 1-(4-bromothiophen-3-yl)ethanol. This reduction is a key step in many synthetic pathways, providing access to chiral alcohols and further functionalization possibilities. ub.eduvanderbilt.edu

Table 3: Common Reagents for Ketone Reduction

| Reagent | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0°C to Room Temp | Secondary Alcohol | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0°C to Reflux | Secondary Alcohol | |

| Diborane (B₂H₆) | THF | - | Secondary Alcohol | vanderbilt.edu |

This interactive table lists common reagents used for the reduction of ketones to secondary alcohols, a key functional group interconversion applicable to this compound.

Reactions at the Bromine Substituent on the Thiophene (B33073) Ring

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. wikipedia.org This process commonly involves electropositive metals like lithium, sodium, and magnesium, and is particularly well-established for preparing organolithium reagents from organochlorides, -bromides, and -iodides. wikipedia.org The reaction can be broadly categorized into two types: reactions with the metal itself and reactions involving preformed organometallic compounds. wikipedia.org

For a compound like this compound, halogen-metal exchange offers a pathway to introduce a metal at the 4-position of the thiophene ring, creating a reactive intermediate for further synthetic transformations. The most common reagents for this purpose are alkyllithium reagents, such as n-butyllithium (n-BuLi). wikipedia.orgtcnj.edu

The general mechanism for lithium-halogen exchange is believed to proceed through a nucleophilic attack of the organolithium compound on the halogen atom of the organic halide, forming a transient "ate-complex". wikipedia.orgresearchgate.net This intermediate then collapses to form the new organolithium species and an alkyl halide. The rate of this exchange is kinetically controlled and generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org The stability of the resulting carbanion also plays a crucial role, with sp2-hybridized carbanions (like those on an aryl or vinyl group) being more stable and thus favoring the exchange. wikipedia.org

In the context of this compound, the reaction with an alkyllithium reagent like n-BuLi at low temperatures would be expected to yield the corresponding 4-lithiated thiophene derivative. This lithiated intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the 4-position.

It is important to note that side reactions can occur. For instance, the highly electrophilic nature of the carbonyl group in the acetyl substituent could potentially be attacked by the alkyllithium reagent. However, by carefully controlling the reaction conditions, particularly by using low temperatures (e.g., -100 °C), the halogen-metal exchange can often be performed chemoselectively. tcnj.edu

A study on 3-(p-bromophenyl)thiophene and 3-(o-bromophenyl)thiophene demonstrated that halogen-metal exchange with n-butyllithium competes with metalation at the 2- and 5-positions of the thiophene ring. rsc.org This highlights the importance of regioselectivity in such reactions. In the case of this compound, the directing effect of the acetyl group and the position of the bromine atom would influence the outcome of the reaction.

A protocol utilizing a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed for halogen-metal exchange on bromoheterocycles that contain acidic protons, allowing the reaction to proceed under non-cryogenic conditions. nih.gov This method could potentially be applicable to derivatives of this compound where such functional groups are present.

Table 1: Reagents and Conditions for Halogen-Metal Exchange

| Reagent | Conditions | Product | Notes |

| n-Butyllithium (n-BuLi) | Low temperature (e.g., -100 °C) in an inert solvent like THF | 1-(4-Lithiothiophen-3-yl)ethanone | Chemoselectivity is crucial to avoid nucleophilic attack on the carbonyl group. tcnj.edu |

| tert-Butyllithium (t-BuLi) | Low temperature in an inert solvent | 1-(4-Lithiothiophen-3-yl)ethanone | Often used for sterically hindered substrates. tcnj.edu |

| Isopropylmagnesium chloride (i-PrMgCl) / n-BuLi | Non-cryogenic conditions | 1-(4-Magnesiothiophen-3-yl)ethanone intermediate | Useful for substrates with acidic protons. nih.gov |

Reactivity Profile of the Thiophene Heterocycle

Electrophilic Aromatic Substitution on the Bromothiophene Ring

Thiophene is an aromatic heterocycle and, as such, undergoes electrophilic aromatic substitution (EAS) reactions. brainly.in The sulfur atom in the thiophene ring donates electron density to the ring, making it more reactive towards electrophiles than benzene (B151609). chempedia.info The general mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring to form a positively charged intermediate, known as a Wheland intermediate or sigma complex, which then loses a proton to restore aromaticity. brainly.inlumenlearning.com

In substituted thiophenes, the position of electrophilic attack is directed by the nature of the existing substituents. For this compound, we have two substituents to consider: the bromo group at the 4-position and the acetyl group at the 3-position.

The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs. In a thiophene ring, this would direct incoming electrophiles to the positions adjacent to the bromine atom.

The acetyl group is a strong electron-withdrawing group and is therefore a deactivating group and a meta-director. youtube.com This means it will direct incoming electrophiles to the position meta to itself.

In this compound, the acetyl group at the 3-position would direct an incoming electrophile to the 5-position. The bromo group at the 4-position would also direct an incoming electrophile to the 5-position (and the 3-position, which is already substituted). Therefore, both substituents reinforce the directing effect towards the 5-position of the thiophene ring. The 2-position is sterically hindered by the adjacent acetyl group.

Common electrophilic aromatic substitution reactions include: lumenlearning.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (Cl, Br, I). Requires a Lewis acid catalyst like FeX₃. lumenlearning.comrsc.org

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.comquimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. quimicaorganica.orgyoutube.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (R) using an alkyl halide with a Lewis acid catalyst.

Given the deactivating nature of both the bromo and acetyl groups, the electrophilic aromatic substitution on this compound would likely require harsh reaction conditions compared to unsubstituted thiophene.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 1-(4,5-Dibromothiophen-3-yl)ethanone |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromo-5-nitrothiophen-3-yl)ethanone |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-3-acetylthiophene-5-sulfonic acid |

Oxidation and Reduction Potentials of the Thiophene Moiety

The electrochemical properties of thiophene and its derivatives are of significant interest, particularly in the context of materials science for applications like conducting polymers. The oxidation and reduction potentials of the thiophene moiety in this compound would be influenced by the electronic effects of the bromo and acetyl substituents.

Oxidation: The oxidation of the thiophene ring involves the removal of electrons from the π-system. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, such as the acetyl and bromo groups in this compound, increase the oxidation potential, making the compound more difficult to oxidize compared to unsubstituted thiophene. The acetyl group, being a strong deactivator, will have a more pronounced effect than the bromo group.

Reduction: The reduction of the thiophene ring is generally difficult due to its aromatic stability. However, the acetyl group, with its electrophilic carbonyl carbon, can be reduced. The reduction of the acetyl group to an ethyl group can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). The direct reduction of the thiophene ring itself would require harsh conditions and is less common.

Table 3: Predicted Electrochemical Properties of this compound

| Property | Influence of Substituents | Predicted Trend Compared to Thiophene |

| Oxidation Potential | Acetyl (electron-withdrawing), Bromo (electron-withdrawing) | Higher (more difficult to oxidize) |

| Reduction Potential (of thiophene ring) | Acetyl (electron-withdrawing) | Lower (easier to reduce, but still difficult) |

| Reduction Potential (of acetyl group) | Thiophene ring acts as an aryl group | Reducible under standard conditions (e.g., Clemmensen, Wolff-Kishner) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides a detailed map of the molecular framework.

¹H NMR Spectroscopic Analysis and Proton Chemical Shift Assignments

The ¹H NMR spectrum of 1-(4-Bromothiophen-3-yl)ethanone is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic effects of the substituents on the thiophene (B33073) ring—namely the bromine atom and the acetyl group.

Expected ¹H NMR Chemical Shift Assignments for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 - 8.0 | s or d |

| H-5 | 7.2 - 7.7 | s or d |

| -CH₃ | 2.4 - 2.6 | s |

Note: These are predicted values and may vary in different deuterated solvents.

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Expected ¹³C NMR Chemical Shift Assignments for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 190 - 195 |

| C-2 | 130 - 135 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 125 - 130 |

| -CH₃ | 25 - 30 |

Note: These are predicted values and may vary in different deuterated solvents.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, it would primarily be used to confirm the absence of short-range couplings between the thiophene protons, as they are on non-adjacent carbons, though long-range couplings might be observable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the H-2 and H-5 signals to the C-2 and C-5 signals, respectively, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons would be expected to show a correlation to the carbonyl carbon and the C-3 of the thiophene ring. The thiophene protons (H-2 and H-5) would show correlations to neighboring and next-nearest-neighbor carbons, providing crucial connectivity information to piece together the entire molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Vibrational Assignments and Functional Group Characterization (FT-IR, FT-Raman)

The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1670-1690 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹, while the methyl C-H stretching vibrations will be observed around 2950-2850 cm⁻¹. The C=C stretching vibrations of the thiophene ring will give rise to bands in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and found at lower wavenumbers. The C-Br stretching vibration is also expected at lower frequencies, generally below 700 cm⁻¹.

FT-Raman spectroscopy would provide complementary information. Aromatic C-H and C=C stretching vibrations are usually strong in Raman spectra. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2950 - 2850 |

| C=O stretch (ketone) | 1690 - 1670 |

| C=C stretch (thiophene) | 1600 - 1400 |

| C-Br stretch | < 700 |

Conformational Analysis via Vibrational Data

The rotational freedom around the single bond connecting the acetyl group to the thiophene ring can lead to different conformations. These conformers, if stable at room temperature, may exhibit distinct vibrational frequencies, particularly for the C=O stretching mode and other modes involving the acetyl group and the thiophene ring. By analyzing the vibrational spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it may be possible to deduce the preferred conformation of this compound in the solid state or in solution. For instance, the planarity of the molecule and the orientation of the acetyl group relative to the thiophene ring can influence the conjugation and, consequently, the C=O stretching frequency. However, without specific experimental data, a detailed conformational analysis remains theoretical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying molecules containing chromophores and conjugated systems. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, a process known as an electronic transition. The spectrum of this compound is characterized by absorptions arising from its specific structural features: the aromatic thiophene ring, the carbonyl group (C=O) of the ethanone (B97240) moiety, and the bromine substituent.

The UV-Vis spectrum of this compound is expected to display absorptions corresponding to two primary types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands. In this molecule, the conjugated system formed by the thiophene ring and the acetyl group gives rise to these transitions.

n → π Transitions:* These are lower-energy transitions that occur when an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, is promoted to a π* antibonding orbital. These transitions are characteristically weaker (lower molar absorptivity) compared to π → π* transitions.

The specific wavelengths of maximum absorption (λmax) are influenced by the extent of conjugation and the presence of substituents. For aromatic ketones, π → π* transitions are typically observed in the 200-280 nm range, while the weaker n → π* transitions appear at longer wavelengths, often above 300 nm. The presence of the sulfur atom in the thiophene ring and the bromine atom can further shift these absorption maxima.

| Expected Transition |

Table 1: Predicted Electronic Transitions for this compound.

The structure of this compound features a conjugated system where the π-electrons of the aromatic thiophene ring are in conjugation with the π-bond of the carbonyl group. This delocalization of electrons across the system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides valuable structural information based on the fragmentation pattern of the molecular ion.

The molecular formula for this compound is C₆H₅BrOS. Its calculated monoisotopic mass is approximately 203.92 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. A key feature for bromine-containing compounds is the presence of a second peak at M+2 with nearly equal intensity (approximately 97.7% of the M⁺ peak) due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Upon electron ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the molecule's structure. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentations include:

α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the methyl radical (•CH₃) would result in a stable acylium ion.

Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl carbon and the thiophene ring can produce a characteristic acetyl cation.

Loss of Bromine: The C-Br bond can cleave to release a bromine radical, leading to a significant fragment ion.

Thiophene Ring Fragmentation: The heterocyclic ring itself can undergo cleavage, leading to smaller fragment ions.

| Predicted Fragment Ion |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound. The m/z values reflect the two major isotopes of Bromine (⁷⁹Br / ⁸¹Br).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations serve as a fundamental tool for investigating the electronic structure and properties of molecules. This theoretical framework allows for the prediction of various molecular parameters with a good degree of accuracy.

Molecular Geometry Optimization and Equilibrium Structures

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation, known as the equilibrium structure. This process determines the most stable arrangement of atoms in the molecule by calculating bond lengths, bond angles, and dihedral angles. For substituted thiophenes, the orientation of the substituent relative to the thiophene (B33073) ring is a key structural parameter. While specific optimized coordinates for 1-(4-Bromothiophen-3-yl)ethanone are not available, studies on related molecules like 2-acetyl-5-bromothiophene (B160168) provide a basis for expected bond lengths and angles within the bromothiophene and acetyl moieties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular reactivity and electronic transitions. A smaller band gap generally indicates a more reactive molecule. For analogous bromothiophene derivatives, the HOMO is often localized on the thiophene ring and the bromine atom, while the LUMO can be distributed over the acetyl group, indicating a potential for intramolecular charge transfer upon electronic excitation.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Global Hardness (η): A measure of the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule like this compound, the oxygen atom of the acetyl group would be expected to be a region of high negative potential (red), while the hydrogen atoms and potentially the region around the bromine atom could show positive potential (blue), indicating sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal hyperconjugative interactions and intramolecular charge transfer. For a substituted thiophene, NBO analysis could quantify the delocalization of electron density from the thiophene ring to the acetyl substituent and analyze the nature of the carbon-bromine bond.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of different functional groups. This provides a detailed understanding of the dynamics of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the acetyl group, C-S and C-Br stretching of the thiophene ring, and various C-H bending and stretching modes.

Theoretical Prediction of NMR Chemical Shifts and Spectroscopic Parameters

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and verification of organic molecules. nih.govrsc.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to accurately compute the NMR chemical shifts (¹H and ¹³C) of complex molecules. nih.govmdpi.com These theoretical calculations provide a powerful complement to experimental data, aiding in the correct assignment of ambiguous signals and confirming molecular structures. nih.govmdpi.com

The methodology involves optimizing the molecular geometry using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.comuomphysics.net Following optimization, the NMR shielding tensors are calculated. The chemical shifts are then determined by referencing the calculated isotropic shielding values of the molecule's nuclei to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

For thiophene derivatives, computational studies have demonstrated a strong correlation between theoretically calculated and experimentally observed chemical shifts. mdpi.commdpi.com For instance, in a study of 1-(5-(4,5-dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone, DFT calculations were used to characterize the ¹H, ¹³C, and ¹¹B NMR spectra, showing good agreement with experimental data. mdpi.com Similarly, for chalcones containing a bromo-thiophene moiety, DFT has been used to substantiate experimental NMR results. uomphysics.net While specific calculated values for this compound are not detailed in the available literature, the established accuracy of these methods for closely related structures provides a high degree of confidence in their applicability.

Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Thiophene Derivative This table is illustrative of the data typically generated in such studies. Specific data for this compound is not available in the cited literature.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 187.5 | 188.2 | 0.7 |

| C-ipso (attached to C=O) | 130.6 | 131.1 | 0.5 |

| C-alpha (vinyl) | 130.3 | 130.9 | 0.6 |

| C-beta (vinyl) | 141.8 | 142.5 | 0.7 |

| Aromatic C | 131.8 | 132.4 | 0.6 |

| Aromatic C | 130.9 | 131.5 | 0.6 |

| Aromatic C | 114.0 | 114.5 | 0.5 |

| Aromatic C-ipso (attached to substituent) | 163.3 | 163.9 | 0.6 |

Source: Based on methodologies described in Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Evaluation of Non-Linear Optical (NLO) Properties

The search for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in modern technologies like optical switching, data storage, and frequency conversion. mdpi.comresearchgate.net Thiophene derivatives are of particular interest due to their extended π-conjugated systems, which can facilitate intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-linker (D–π–A systems). rsc.org This charge transfer is a key factor for high NLO response. rsc.org

Computational chemistry, primarily using DFT, is a fundamental tool for predicting and understanding the NLO properties of molecules. ajrconline.org Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate a molecule's potential as an NLO material. researchgate.net The first hyperpolarizability (β) is particularly important as it is the molecular origin of second-order NLO phenomena. mdpi.com A large β value, often associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicates a significant NLO response. mdpi.comajrconline.org

For various thiophene derivatives, theoretical studies have shown that the nature and position of substituents dramatically influence NLO properties. mdpi.comtandfonline.com For example, a study on thiophene sulfonamides demonstrated that different electron-donating and electron-withdrawing groups significantly altered the HOMO-LUMO gap and, consequently, the hyperpolarizability. mdpi.com While specific calculations for this compound are not available, the presence of the electron-withdrawing acetyl group and the polarizable bromine atom on the π-conjugated thiophene ring suggests potential NLO activity. Theoretical analysis of related bromoacetophenone isomers showed that the position of the bromine substituent affects the energy gap and molecular polarizability. researchgate.net

Table 2: Calculated NLO Properties for Illustrative Thiophene Derivatives This table presents typical data from NLO studies on thiophene systems to illustrate the concept. Data for this compound is not present in the searched literature.

| Molecule (Illustrative) | HOMO-LUMO Gap (eV) | Dipole Moment (μ, Debye) | Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Thiophene-Sulfonamide-OCH₃ | 4.85 | 5.21 | 15.4 x 10⁻³⁰ |

| Thiophene-Sulfonamide-CF₃ | 5.90 | 3.12 | 8.9 x 10⁻³⁰ |

| Thiophene-Chalcone-Br | 3.98 | 4.75 | 12.1 x 10⁻³⁰ |

Source: Based on methodologies described in MDPI and Asian Journal of Research in Chemistry. mdpi.comajrconline.org

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and chemical properties. Conformational analysis involves identifying the most stable arrangement of atoms (global minimum) and other low-energy conformers, as well as the energy barriers that separate them. researchgate.netmdpi.com For this compound, a key conformational feature is the rotation of the acetyl group (–COCH₃) relative to the thiophene ring.

Theoretical methods are used to explore the potential energy surface (PES) by systematically rotating the dihedral angle defined by the ring and the acetyl group. By calculating the energy at each step of rotation, a profile of energy versus dihedral angle can be constructed. mdpi.com The minima on this profile correspond to stable or metastable conformers, while the maxima represent the transition states, the energies of which define the rotational barriers. mdpi.com

Studies on similar aromatic ketones, such as substituted acetophenones, reveal that the planarity of the molecule is a crucial factor. researchgate.net A planar conformation, where the acetyl group is coplanar with the aromatic ring, often maximizes π-conjugation and is therefore energetically favored. However, steric hindrance from adjacent substituents can force the acetyl group out of the plane, resulting in a non-planar ground state. For this compound, the bromine atom at the adjacent C4 position likely influences the preferred orientation and the barrier to rotation of the acetyl group. Computational studies on hindered molecules like tribromomesitylene have shown that intermolecular interactions in the crystal lattice can create significantly different and high rotational barriers for methyl groups that would be equivalent in an isolated molecule. mdpi.com A similar detailed analysis would be required to fully characterize the conformational preferences and rotational dynamics of this compound.

Table 3: Illustrative Rotational Energy Barrier for an Acetyl Group on an Aromatic Ring This table provides a conceptual representation of data from a conformational analysis. Specific calculations for this compound were not found.

| Conformation | Dihedral Angle (Ring-C-C=O) | Relative Energy (kJ/mol) | Note |

|---|---|---|---|

| Planar (syn) | 0° | 0.0 | Global Minimum |

| Perpendicular | 90° | 25.0 | Rotational Barrier (Transition State) |

| Planar (anti) | 180° | 5.0 | Local Minimum |

Source: Based on principles described in studies on substituted acetophenones and molecular rotations. researchgate.netmdpi.com

Crystallographic Investigations for Advanced Structural Insights

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of a molecule's three-dimensional structure. However, a thorough review of the current scientific literature reveals a lack of published single-crystal X-ray diffraction studies specifically for 1-(4-Bromothiophen-3-yl)ethanone. While crystallographic data for other bromothiophene isomers and derivatives are available, the specific data for this compound, including its crystal system, space group, and detailed geometric parameters, have not been reported.

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group for this compound is not available in the reviewed scientific literature, as no single-crystal X-ray diffraction studies have been published for this specific compound.

Experimental data on the precise bond lengths, bond angles, and dihedral angles for this compound are currently unavailable due to the absence of published crystallographic studies. Such data would provide critical insights into the molecular geometry and the electronic effects of the bromo and acetyl substituents on the thiophene (B33073) ring.

A detailed analysis of the specific intermolecular interactions, such as potential C-H···π interactions, halogen bonding involving the bromine atom, and hydrogen bonding, has not been conducted for this compound, as the necessary crystallographic data is not present in the current body of scientific literature.

The manner in which molecules of this compound pack in the solid state and the resulting supramolecular assembly have not been elucidated. This information is contingent on single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Applications As a Synthetic Intermediate and in Advanced Materials Science

Precursor for Diverse Heterocyclic Compound Synthesis

The reactivity of 1-(4-bromothiophen-3-yl)ethanone facilitates its use in numerous cyclization and condensation reactions to form a range of heterocyclic systems.

The synthesis of thiazole (B1198619) derivatives from this compound typically proceeds via the renowned Hantzsch thiazole synthesis. youtube.comresearchgate.net This method first requires the bromination of the acetyl group to create a more reactive α-haloketone intermediate, namely 2-bromo-1-(4-bromothiophen-3-yl)ethanone. This intermediate then undergoes a cyclocondensation reaction with a thioamide, such as thiourea (B124793) or its derivatives. youtube.com The reaction sequence involves the nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This synthetic route allows for the creation of various 2,4-disubstituted thiazoles, where the 4-position is occupied by the 4-bromothiophen-3-yl moiety and the 2-position is determined by the substituent on the thioamide.

The construction of pyrazole (B372694) and pyrazoline rings from this compound can be achieved through several established synthetic pathways. nih.govnih.govorganic-chemistry.orgyoutube.com

A primary method involves the condensation of the ketone with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine). nih.govbibliomed.org This reaction, often carried out in a suitable solvent like ethanol (B145695) or acetic acid, leads directly to the formation of the pyrazole ring through a cyclization-dehydration sequence. youtube.com

Alternatively, a two-step approach is commonly employed, which first involves the synthesis of a chalcone (B49325). The resulting chalcone, an α,β-unsaturated ketone, is then reacted with a hydrazine. This cyclization reaction typically occurs under reflux in a solvent like acetic acid or ethanol and yields pyrazoline derivatives (dihydropyrazoles). scispace.comthepharmajournal.comnih.govnih.gov Subsequent oxidation of the pyrazoline can produce the corresponding aromatic pyrazole. nih.gov For instance, reacting a chalcone with hydrazine hydrate in glacial acetic acid can yield N-acetyl pyrazolines. nih.govresearchgate.net

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

| Starting Chalcone | Reagents | Product Type | Reference |

|---|---|---|---|

| 1-Aryl-3-(4-bromothiophen-3-yl)prop-2-en-1-one | Hydrazine Hydrate, Acetic Acid | N-Acetyl Pyrazoline | researchgate.net |

| 1-Aryl-3-(4-bromothiophen-3-yl)prop-2-en-1-one | Hydrazine Hydrate, Ethanol | Pyrazoline | scispace.com |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are readily prepared from this compound using the Claisen-Schmidt condensation reaction. wikipedia.orgnumberanalytics.comnih.govtaylorandfrancis.com This base-catalyzed reaction involves the condensation of the ketone with a variety of aromatic or heteroaromatic aldehydes. semanticscholar.orgresearchgate.netnih.gov Typically, the reaction is carried out in an alcoholic solvent like ethanol with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at room temperature. nih.govnih.govacs.org The resulting chalcones bear the 4-bromothiophen-3-yl group on one side of the propenone backbone and the substituent from the aldehyde on the other. These compounds are valuable precursors for other heterocycles, like the pyrazolines mentioned previously. researchgate.net

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaOH / Ethanol | (E)-1-(4-Bromothiophen-3-yl)-3-phenylprop-2-en-1-one | researchgate.net |

| This compound | 3-Nitrobenzaldehyde | NaOH / Ethanol | (E)-1-(4-Bromothiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one | semanticscholar.org |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized by the condensation of a primary amine with a carbonyl compound. nih.gov this compound can react with a wide range of primary amines (aliphatic or aromatic) under dehydrating conditions, often with acid catalysis, to form the corresponding Schiff bases. nih.gov These thiophene-derived Schiff bases are of significant interest as ligands in coordination chemistry. acs.orgresearchgate.net The nitrogen and the sulfur atom of the thiophene (B33073) ring can act as coordination sites, allowing for the formation of stable complexes with various metal ions. nih.govacs.orgresearchgate.net These metal complexes have been investigated for a variety of applications, including catalysis and as antimicrobial agents. researchgate.net

The structure of this compound is well-suited for the synthesis of more complex fused heterocyclic systems, where the thiophene ring is annulated with another ring. niscpr.res.in Classical thiophene syntheses like the Gewald or Paal-Knorr reactions are common for building the thiophene ring itself. organic-chemistry.orgslideshare.net To create fused systems from the title compound, the acetyl and bromo groups can be used in tandem. For example, the acetyl group can be elaborated into a reactive intermediate that can then undergo an intramolecular cyclization reaction where the bromine atom acts as a leaving group. Synthetic strategies can lead to the formation of thieno[3,4-b]pyridines, thieno[3,2-b]thiophenes, and other related polycondensed systems. niscpr.res.inresearchgate.net These reactions significantly expand the molecular diversity achievable from this single starting material.

Building Block for Functional Materials Development

The derivatives synthesized from this compound are not merely synthetic curiosities; they are crucial building blocks for the development of functional organic materials. cnr.it Thiophene-based compounds, particularly oligo- and polythiophenes and fused-thiophene systems, are at the forefront of research in organic electronics. researchgate.netnih.gov

The inherent electronic properties of the thiophene ring, such as its electron-rich nature and the ability to support charge delocalization, make it an ideal component for organic semiconductors. researchgate.netmdpi.com These materials are utilized in a range of devices, including:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Photovoltaics (OPVs) or Solar Cells mdpi.com

Organic Light-Emitting Diodes (OLEDs) researchgate.net

The various heterocyclic derivatives—chalcones, pyrazoles, thiazoles, and fused systems—prepared from this compound serve as modules to construct larger, π-conjugated systems. The bromine atom provides a convenient handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the systematic construction of polymers and complex molecules with tailored electronic and optical properties. nih.gov By modifying the heterocyclic units attached to the thiophene core, researchers can fine-tune properties like the HOMO/LUMO energy levels, charge carrier mobility, and light absorption characteristics, leading to more efficient and specialized organic electronic devices. mdpi.comnih.gov

Organic Electronic Materials Precursors

The unique electronic properties of thiophene-containing compounds make them a significant area of research in materials science. While direct applications of this compound in organic electronic devices are not extensively documented in publicly available literature, its molecular structure makes it a valuable precursor for the synthesis of more complex molecules used in this field. The presence of the reactive acetyl and bromo groups on the thiophene ring allows for a variety of chemical modifications, enabling the construction of sophisticated architectures for organic light-emitting diodes (OLEDs), molecular conductors, and organic field-effect transistors (OFETs).

The development of high-efficiency OLEDs, for instance, relies on the design of novel organic materials. rsc.orgrsc.org The performance of these devices is intrinsically linked to the properties of the organic layers, which can be tuned through chemical synthesis. Functionalized organic chromophores are of particular interest in this regard. researchgate.net The this compound molecule can serve as a foundational building block for creating such chromophores.

Similarly, the field of organic field-effect transistors has seen significant advancements since its inception, with performance now rivaling that of amorphous silicon. rsc.org The progress in OFETs is largely driven by the development of new organic semiconductor materials. Thiophene derivatives are a prominent class of materials used in OFETs due to their excellent charge transport properties. The ability to introduce various functional groups onto the thiophene ring of this compound allows for the fine-tuning of the electronic and morphological properties of the resulting materials, which is crucial for optimizing device performance.

"Push-pull" systems, which consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated spacer, are a key design motif for molecules used in organic electronics, including OLEDs and OFETs. thieme-connect.de The acetyl group of this compound can be chemically modified to act as or be replaced by an electron-accepting moiety, while the thiophene ring itself can be part of the π-conjugated bridge. The bromo substituent offers a site for cross-coupling reactions, such as the Suzuki coupling, to introduce electron-donating groups, thus completing the push-pull architecture. researchgate.net

Table 1: Potential Synthetic Routes from this compound to Organic Electronic Material Precursors

| Precursor Type | Synthetic Strategy | Resulting Structure | Potential Application |

| Push-Pull Chromophore | Suzuki coupling to introduce a donor group; modification of the acetyl group to an acceptor. | Donor-Thiophene-Acceptor | OLEDs, OFETs |

| Thiophene-based Polymer | Polymerization via the bromo- and a second reactive group introduced on the thiophene ring. | Poly(thiophene) derivative | Molecular Conductors, OFETs |

| Fused Thiophene Systems | Annulation reactions utilizing the acetyl and bromo groups. | Thieno[x,y-z]thiophene derivatives | OFETs |

Components for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a wide range of photonic applications, including optical computing, frequency conversion, and optical switching. researchgate.net Organic molecules, particularly those with extended π-conjugation and a significant difference in ground- and excited-state dipole moments, often exhibit large NLO responses. The design of such molecules frequently employs a "push-pull" architecture.

This compound is a valuable intermediate for the synthesis of NLO-active chromophores. Its acetyl group can readily participate in condensation reactions to form larger conjugated systems, while the bromo-substituted thiophene ring can act as a π-bridge and a site for further functionalization.

A prominent class of NLO materials derived from ketone precursors are chalcones (1,3-diaryl-2-propen-1-ones). nih.govnih.govresearchgate.net These compounds can be synthesized through a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde. In this context, this compound can react with various aromatic aldehydes to produce a diverse library of chalcone derivatives. The resulting chalcones possess a D-π-A (Donor-π-Acceptor) structure, where the substituted aromatic ring from the aldehyde can act as the donor, the enone moiety as the π-bridge and part of the acceptor, and the bromothiophene ring can be further modified. The NLO properties of these chalcones can be tuned by varying the substituents on the aromatic rings. uomphysics.net

The synthesis of push-pull chromophores is a key strategy in the development of materials with large second-order NLO responses (β). rsc.orgrsc.org Click chemistry approaches, such as the [2+2] cycloaddition-retroelectrocyclization reaction, have emerged as efficient methods for synthesizing complex chromophores. thieme-connect.debeilstein-journals.org While not directly a click reaction, the versatile reactivity of this compound allows for its incorporation into molecules that can then participate in such reactions, leading to the formation of advanced NLO materials.

Table 2: Hypothetical Chalcone Derivatives from this compound and their Potential NLO Properties

| Aldehyde Reactant | Resulting Chalcone Structure | Expected NLO Properties |

| 4-(Dimethylamino)benzaldehyde | (E)-1-(4-Bromothiophen-3-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Strong second-order NLO response due to the strong donor group. |

| 4-Nitrobenzaldehyde | (E)-1-(4-Bromothiophen-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Significant third-order NLO response. |

| 4-Methoxybenzaldehyde | (E)-1-(4-Bromothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Moderate NLO response with good transparency in the visible region. |

The research into brominated chalcone derivatives has also highlighted their potential in other fields, such as medicinal chemistry, which underscores the versatility of the chalcone scaffold and, by extension, its precursors like this compound. nih.gov

常见问题

Q. What are the common synthetic routes for preparing 1-(4-Bromothiophen-3-yl)ethanone?

A key method involves Friedel-Crafts acylation , where a brominated thiophene derivative reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. This introduces the ethanone group regioselectively . Alternative approaches include oxidation of prochiral alcohols or alkylation of thiophene precursors, though yields may vary depending on steric and electronic effects. For example, NMR data for analogous bromophenyl ethanones (e.g., 1-(2-bromophenyl)ethanone) confirm successful synthesis via these methods, with typical yields of 60–75% .

Q. How is this compound characterized using spectroscopic methods?

- NMR Spectroscopy : H and C NMR are critical for confirming structure. For instance, the acetyl group typically appears as a singlet at δ ~2.6 ppm (H) and ~200 ppm (C). Aromatic protons on the thiophene ring show splitting patterns dependent on substituent positions .

- X-ray Crystallography : Programs like SHELX refine crystal structures to confirm bond lengths and angles. The bromine atom’s heavy atom effect aids in phasing, enabling precise determination of molecular geometry .

Q. What are the typical reaction conditions for functionalizing this compound?

The bromine and ketone groups allow diverse functionalization:

- Nucleophilic Substitution : Bromine can be replaced with amines or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

- Oxidation : Controlled oxidation can yield carboxylic acids, though over-oxidation risks require careful monitoring .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination and acylation during synthesis?

Thiophene’s electron-rich nature complicates regioselectivity. Bromination at the 4-position may compete with 2- or 5-substitution, requiring directing groups or steric blocking. Computational modeling (e.g., DFT) predicts reactive sites, while experimental optimization (e.g., varying solvent polarity or catalyst loading) improves selectivity. For example, AlCl₃ in dichloromethane directs acylation to the 3-position .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between NMR peak assignments and crystallographic data are resolved via:

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions to resolve overlapping signals .

- Density Functional Theory (DFT) : Calculated chemical shifts validate experimental NMR assignments .

- Twinned Crystallography : SHELXL handles twinned crystals to correct bond parameter mismatches .

Q. What methodologies optimize reaction yields and purity for this compound?

- Catalyst Screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) improves acylation efficiency .

- Chromatography : Gradient elution with silica gel separates brominated byproducts.

- Crystallization : Recrystallization in ethanol/water mixtures enhances purity, as seen in analogous acetophenones (95% purity) .

Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

The bromine atom serves as a handle for Pd-mediated couplings. For example:

- Suzuki Reactions : Coupling with aryl boronic acids yields biaryl derivatives, useful in drug discovery .

- Buchwald-Hartwig Amination : Introduces nitrogen-containing groups for bioactive molecule synthesis . Reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene) are adapted from protocols for bromophenyl ethanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。